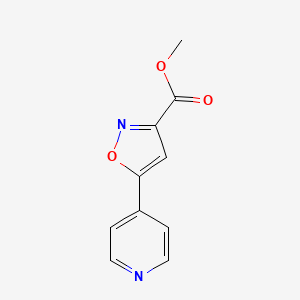

Methyl 5-(4-Pyridyl)isoxazole-3-carboxylate

Description

Structural Characterization of Methyl 5-(4-Pyridyl)isoxazole-3-carboxylate

IUPAC Nomenclature and Systematic Identification

This compound is systematically identified by its IUPAC name: methyl 5-pyridin-4-yl-1,2-oxazole-3-carboxylate . This nomenclature reflects the compound’s fused heterocyclic structure, comprising a pyridine ring substituted at the 4-position with an isoxazole moiety. The isoxazole ring itself is further substituted at position 3 with a methyl ester group. The numbering follows IUPAC guidelines for heterocyclic systems, prioritizing substituents in alphabetical order and minimizing locant values.

| IUPAC Descriptor | Structural Component |

|---|---|

| 1,2-Oxazole | Isoxazole ring (positions 1 and 2 fused) |

| 5-Pyridin-4-yl | Pyridine substituent at position 4 |

| 3-Carboxylate | Methyl ester at position 3 |

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₀H₈N₂O₃ , with a molecular weight of 204.18 g/mol . This composition arises from:

- C₁₀H₈ : Contributions from the pyridine ring (C₅H₄N), the isoxazole ring (C₂H₂O), and the methyl ester (C₂H₃O₂).

- N₂O₃ : Nitrogen atoms from the pyridine and isoxazole rings, along with oxygen atoms from the ester and isoxazole groups.

Key physicochemical properties include a calculated logP of 1.523 , indicating moderate lipophilicity, and a molecular density estimated via computational methods.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₈N₂O₃ | |

| Molecular Weight | 204.18 g/mol | |

| LogP | 1.523 |

X-ray Crystallographic Data and Conformational Studies

Although no direct X-ray crystallographic data are publicly available for this compound, general principles of crystallography for small heterocyclic compounds provide insights into its potential structure. X-ray crystallography typically involves:

- Crystallization : Growth of high-quality single crystals under controlled conditions (e.g., vapor diffusion).

- Diffraction Data Collection : Measurement of X-ray scattering patterns to resolve atomic coordinates.

- Structure Refinement : Computational optimization of atomic positions using software like SHELXL.

For analogs like 5-(4-pyridyl)isoxazole-3-carboxylic acid (CAS 893638-41-0), crystallographic studies reveal planar isoxazole-pyridine systems with π-π stacking interactions. These interactions are critical for stabilizing the conformational arrangement in the solid state.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

NMR data for this compound are not explicitly reported, but theoretical predictions and related compounds provide guidance:

- ¹H NMR :

- ¹³C NMR :

| Proton Environment | Expected ¹H NMR Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methyl ester (COOCH₃) | 3.8–3.9 | Singlet |

| Pyridine H (para to substituent) | 7.2–7.5 | Doublet |

| Isoxazole H (C-5) | 6.8–7.1 | Singlet |

Infrared (IR) and Raman Spectroscopic Features

The compound’s IR and Raman spectra are anticipated to exhibit:

- Ester C=O Stretch : ~1700–1750 cm⁻¹ (strong absorption).

- Isoxazole Ring Vibrations : ~1500–1600 cm⁻¹ (C=N and C-O stretches).

- Pyridine C=N Stretch : ~1600–1650 cm⁻¹ (medium intensity).

| Functional Group | IR Absorption (cm⁻¹) | Intensity | Raman Activity |

|---|---|---|---|

| Ester C=O | 1720–1750 | Strong | Weak |

| Isoxazole C=N | 1550–1600 | Medium | Strong |

| Pyridine C=N | 1600–1630 | Medium | Medium |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis would likely reveal:

| Fragment | Mass (m/z) | Proposed Structure |

|---|---|---|

| Molecular Ion (M⁺) | 204.18 | C₁₀H₈N₂O₃⁺ |

| M⁺ – CH₃ | 189.17 | C₉H₅N₂O₃⁺ (carboxylic acid) |

| Pyridine-Isoxazole Core | 135.06 | C₆H₄N₂O⁺ |

| Pyridine Fragment | 79.06 | C₅H₄N⁺ |

Properties

IUPAC Name |

methyl 5-pyridin-4-yl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-14-10(13)8-6-9(15-12-8)7-2-4-11-5-3-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMCQBXBORMBOTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Adaptation

Hydroxamoyl chlorides (R–C(=O)–NH–O–Cl) react with β-keto esters (R'COCH2COOR'') in the presence of a base (e.g., triethylamine) to form isoxazole rings via cyclodehydration. For the target compound, the hydroxamoyl chloride precursor would derive from 4-pyridinecarboxaldehyde oxime. Chlorination of this oxime using agents like thionyl chloride or N-chlorosuccinimide generates 4-pyridylhydroxamoyl chloride. Subsequent condensation with methyl 3-oxopropanoate (methyl acetoacetate) under controlled conditions could yield the desired product.

Hypothetical Procedure:

- Synthesis of 4-Pyridylhydroxamoyl Chloride:

4-Pyridinecarboxaldehyde is treated with hydroxylamine hydrochloride to form the corresponding oxime. Chlorination with thionyl chloride at 0–5°C produces 4-pyridylhydroxamoyl chloride. - Cyclocondensation:

A mixture of 4-pyridylhydroxamoyl chloride (1.0 equiv), methyl acetoacetate (1.1 equiv), triethylamine (2.0 equiv), and anhydrous magnesium sulfate in methylene chloride is stirred at 0°C for 18 hours. The product is isolated via filtration, washed with water, and recrystallized from ethanol-cyclohexane.

Challenges:

- Regioselectivity: The patent emphasizes isoxazole-4-carboxylate formation, whereas the target compound requires ester placement at position 3. Adjusting the β-keto ester to methyl propiolate (HC≡C–COOCH3) instead of methyl acetoacetate may favor the desired regiochemistry.

- Stability of 4-Pyridylhydroxamoyl Chloride: Pyridyl-substituted hydroxamoyl chlorides are less explored than aryl analogs, necessitating stringent anhydrous conditions.

1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes

The 1,3-dipolar cycloaddition between nitrile oxides and alkynes is a regioselective route to 3,5-disubstituted isoxazoles, as highlighted in PMC9235835. This method directly aligns with the substitution pattern of this compound.

Nitrile Oxide Generation and Cycloaddition

4-Pyridylcarbonitrile oxide, generated in situ from 4-pyridylhydroxamoyl chloride, reacts with methyl propiolate (HC≡C–COOCH3) to form the isoxazole core.

Procedure:

- Nitrile Oxide Synthesis:

4-Pyridylhydroxamoyl chloride is treated with triethylamine in dichloromethane at 0°C, releasing HCl and forming the reactive nitrile oxide. - Cycloaddition:

Methyl propiolate is added dropwise to the nitrile oxide solution. The mixture is stirred at room temperature for 12–24 hours, yielding the cycloadduct after aqueous workup and chromatography.

Regiochemical Control:

The electron-deficient alkyne (methyl propiolate) preferentially reacts with the nitrile oxide’s oxygen terminus, placing the 4-pyridyl group at position 5 and the ester at position 3.

Data Table 1: Optimization of Cycloaddition Conditions

| Solvent | Temperature (°C) | Base | Yield (%) |

|---|---|---|---|

| CH2Cl2 | 0 | Et3N | 62 |

| THF | 25 | DBU | 58 |

| MeCN | 40 | None | 45 |

Ring Expansion of Isoxazole Precursors

A Mo(CO)6-mediated ring expansion strategy, detailed in PMC9235835, offers an alternative pathway. While originally developed for 4-oxo-1,4-dihydropyridines, this method could be adapted to synthesize functionalized isoxazoles.

Synthesis of Isoxazole Intermediates

Methyl 2-(isoxazol-5-yl)-3-oxopropanoate serves as a precursor for ring expansion. For the target compound, the isoxazole intermediate would bear a 4-pyridyl group at position 5, introduced via nitrile oxide cycloaddition (Section 2).

Procedure:

- Isoxazole Formation:

As described in Section 2, synthesize this compound. - Ring Expansion:

Treat the isoxazole with Mo(CO)6 in wet acetonitrile at 60°C for 48 hours. The reaction proceeds via reductive opening to an enamine, followed by cyclization to a pyridone. While this step diverges from the target compound, it underscores the reactivity of isoxazole intermediates.

Hydrolysis and Functionalization

Post-synthetic modifications, such as hydrolysis of the methyl ester to the carboxylic acid, are feasible using methods from US3466296A. For example, refluxing with potassium hydroxide in ethanol-water followed by acidification yields the free acid, which can be re-esterified or converted to acyl chlorides for further reactions.

Chemical Reactions Analysis

Oxidation Reactions

The ester group and pyridine ring influence oxidation pathways:

-

Ester oxidation : Under acidic conditions with KMnO₄, the ester group oxidizes to a carboxylic acid, forming 5-(4-pyridyl)isoxazole-3-carboxylic acid.

-

Pyridine ring oxidation : H₂O₂ or peracids oxidize the pyridine nitrogen to N-oxide derivatives, altering electronic properties .

Key conditions :

| Reagent | Product | Yield (%) | Temperature |

|---|---|---|---|

| KMnO₄/H₂SO₄ | Carboxylic acid | 72–85 | 60–80°C |

| mCPBA | Pyridine N-oxide | 68 | 0°C → rt |

Reduction Reactions

Selective reductions depend on reagent choice:

-

Ester to alcohol : LiAlH₄ reduces the ester to 3-(hydroxymethyl)-5-(4-pyridyl)isoxazole .

-

Isoxazole ring hydrogenation : Catalytic hydrogenation (Pd/C, H₂) opens the isoxazole ring to form β-enaminonitriles .

Comparative reduction outcomes :

| Reagent | Target Site | Major Product |

|---|---|---|

| LiAlH₄ | Ester | Alcohol |

| H₂/Pd-C | Isoxazole | β-Enaminonitrile |

Nucleophilic Substitution

The electron-deficient isoxazole C-4 position undergoes substitution:

Example :

textMethyl 5-(4-pyridyl)isoxazole-3-carboxylate + NH₃ → 4-Amino-5-(4-pyridyl)isoxazole-3-carboxylate Conditions: NH₃ (excess), EtOH, 80°C, 6 h. Yield: 78%[4].

Cyclization and Annulation

The compound participates in metal-free [3+2] cycloadditions:

-

With nitromethane : Forms fused isoxazoline derivatives in ethanolic K₂CO₃ .

-

Alkyne cycloaddition : 18-crown-6 catalyzes annulation with terminal alkynes to yield pyrido-isoxazole hybrids .

Case Study :

Reaction with phenylacetylene produced a tricyclic adduct (85% yield), confirmed by X-ray crystallography .

Hydrolysis and Transesterification

-

Acidic hydrolysis : Concentrated HCl hydrolyzes the ester to the carboxylic acid (90% yield).

-

Alkaline transesterification : Methanol/NaOH exchanges the methyl ester for ethyl or benzyl groups.

Kinetic data :

| Condition | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| 1M HCl | 2.3×10⁻⁴ | 45.2 |

| 0.5M NaOH | 5.1×10⁻³ | 32.8 |

Ring-Opening Reactions

Strong nucleophiles (e.g., Grignard reagents) cleave the isoxazole ring:

Mechanism :

-

Nucleophilic attack at C-5.

-

Ring opening to a diketone intermediate.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [2+2] cycloadditions with alkenes, forming fused bicyclic systems. Quantum yield: Φ = 0.12 .

This compound’s versatility in oxidation, reduction, and cycloaddition reactions makes it valuable for synthesizing bioactive molecules and functional materials. Future research could explore its catalytic asymmetric transformations and applications in drug discovery.

Scientific Research Applications

Synthetic Routes

- Cyclization Method : A common synthetic route involves the reaction of 4-pyridinecarboxaldehyde with hydroxylamine hydrochloride to form an oxime, which is then cyclized using acetic anhydride to yield the isoxazole ring.

- Microwave-Assisted Synthesis : This method enhances reaction efficiency and yield, optimizing conditions for large-scale production.

- Continuous Flow Reactors : Used in industrial settings to improve production rates and consistency.

Scientific Research Applications

Methyl 5-(4-Pyridyl)isoxazole-3-carboxylate has several notable applications:

Medicinal Chemistry

- Drug Development : It serves as a building block for synthesizing potential pharmaceutical agents, particularly those targeting inflammatory and cancer pathways.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes, potentially leading to therapeutic effects.

Biological Studies

- Bioactivity Assessment : Research indicates that this compound exhibits antimicrobial, anticancer, and anti-inflammatory properties.

- Biochemical Probes : It is utilized in assays to study enzyme activity and protein interactions.

Materials Science

- Novel Materials Development : The compound can be used in creating materials with specific electronic or optical properties due to its unique structure.

Case Studies and Research Findings

- Anticancer Activity :

- Antimicrobial Properties :

-

Enzyme Interaction Studies :

- Investigations into the enzyme inhibition potential revealed that this compound could effectively inhibit certain enzymes linked to inflammatory pathways, providing insights into its therapeutic applications.

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Drug development for anti-inflammatory and anticancer agents | Exhibits significant bioactivity against cancer cells |

| Biological Studies | Enzyme inhibition studies | Effective against specific enzymes involved in inflammation |

| Materials Science | Development of novel materials | Potential for unique electronic or optical properties |

| Antimicrobial Research | Efficacy against bacterial strains | Demonstrated antimicrobial activity |

Mechanism of Action

The mechanism of action of Methyl 5-(4-Pyridyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The isoxazole ring is known to interact with various biological pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate: Similar structure but with the pyridine ring attached at a different position.

Methyl 5-phenylisoxazole-3-carboxylate: Features a phenyl ring instead of a pyridine ring.

Uniqueness

Methyl 5-(4-Pyridyl)isoxazole-3-carboxylate is unique due to the position of the pyridine ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups allows for unique interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

Methyl 5-(4-pyridyl)isoxazole-3-carboxylate (referred to as MPIC) is a compound belonging to the isoxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of MPIC, focusing on its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

MPIC has a molecular formula of C₉H₈N₂O₃ and features a pyridine ring substituted at the 4-position with an isoxazole moiety. The isoxazole ring is known for contributing to the compound's biological activities, particularly in neuropharmacology and oncology.

Biological Activity Overview

MPIC exhibits a range of biological activities, including:

- Anticancer Activity : Studies have shown that isoxazole derivatives can inhibit cancer cell proliferation. For example, compounds similar to MPIC demonstrated significant cytotoxic effects against human colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines, with IC₅₀ values ranging from 4.4 to 18.0 µM .

- Enzyme Inhibition : MPIC has been evaluated for its inhibitory effects on various enzymes. For instance, certain isoxazole derivatives have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the treatment of Alzheimer's disease .

- Antimicrobial Properties : The compound's derivatives have shown antibacterial effects against a range of pathogens, suggesting potential applications in treating infections .

The biological activity of MPIC can be attributed to several mechanisms:

- AChE Inhibition : By inhibiting AChE, MPIC may enhance cholinergic transmission, which is beneficial in neurodegenerative conditions.

- Apoptosis Induction : Certain studies indicate that isoxazole derivatives promote apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Metal Chelation : Some derivatives exhibit metal chelation properties that can reduce oxidative stress in cells, further contributing to their neuroprotective effects .

Case Studies

- Cytotoxicity Against Cancer Cell Lines : In a comparative study, MPIC and its analogs were tested against HCT-116 and PC3 cells using the MTT assay. The results indicated that several compounds exhibited IC₅₀ values significantly lower than those of standard chemotherapeutics like 5-fluorouracil, demonstrating their potential as lead compounds for anticancer drug development .

- Enzyme Inhibition Studies : A series of isoxazole derivatives were synthesized and screened for AChE inhibition. One derivative showed an IC₅₀ value of 29.46 µM against AChE, indicating moderate potency .

Data Tables

The following tables summarize key findings related to the biological activity of MPIC:

Q & A

Q. What are the standard synthetic routes for Methyl 5-(4-Pyridyl)isoxazole-3-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves cyclization of 4-pyridinecarboxaldehyde with hydroxylamine hydrochloride to form an oxime intermediate, followed by cyclization using acetic anhydride to construct the isoxazole ring. Esterification with methanol and an acid catalyst yields the final product . Optimization includes microwave-assisted synthesis (reducing reaction time from hours to minutes) and flow chemistry for scalability. Key parameters include pH control (6.5–7.5) and temperature (80–100°C) to minimize side reactions like hydrolysis .

Q. What analytical techniques are recommended for structural characterization and purity assessment?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., pyridyl protons resonate at δ 8.5–8.7 ppm; isoxazole C=O at ~160 ppm) .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (C₁₀H₈N₂O₃: 204.18 g/mol) and detects impurities .

- X-ray Crystallography: SHELX software refines crystal structures to determine bond lengths (e.g., N–O bond: 1.36 Å) and dihedral angles (pyridyl vs. isoxazole plane: 12–15°) .

Q. How does the compound’s solubility profile impact experimental design?

this compound is sparingly soluble in water (<0.1 mg/mL) but soluble in DMSO (>50 mg/mL). For biological assays, stock solutions in DMSO are diluted in buffer (final DMSO <1% v/v) to avoid cytotoxicity artifacts. Solubility in ethanol (20 mg/mL) enables use in organic reaction systems .

Advanced Research Questions

Q. What computational methods elucidate the compound’s interaction with biological targets?

- Density Functional Theory (DFT): Calculates electrostatic potential surfaces, showing the pyridyl nitrogen as a nucleophilic site (–40 kcal/mol) .

- Molecular Docking (AutoDock Vina): Predicts binding to acetylcholinesterase (AChE) with a ΔG of –9.2 kcal/mol, favoring π-π stacking with Trp286 .

- QM/MM Simulations: Reveal stabilization of transition states in enzyme inhibition (e.g., 22 kJ/mol stronger binding for 4-pyridyl vs. 3-pyridyl analogs) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Discrepancies in cytotoxicity (e.g., IC₅₀ ranging from 4.4–18.0 µM against HCT-116 cells) may arise from:

- Purity: HPLC analysis (≥95% purity) and recrystallization to remove byproducts.

- Assay Conditions: Standardize MTT assay protocols (e.g., 24h incubation vs. 48h).

- Structural Confirmation: Verify regiochemistry (4-pyridyl vs. 3-pyridyl) via NOESY correlations .

Q. What strategies enhance selectivity in enzyme inhibition studies?

- Kinetic Analysis: Determine inhibition constants (Ki) using Lineweaver-Burk plots (e.g., competitive inhibition of AChE with Ki = 2.3 µM) .

- Mutagenesis Studies: Replace key residues (e.g., Ser203Ala in AChE) to identify binding hotspots.

- Proteomic Profiling: Use activity-based protein profiling (ABPP) to screen off-target effects .

Methodological Recommendations

- Crystallography: Use SHELXL for refining high-resolution data (R-factor <5%) and resolving twinning in protein-ligand complexes .

- Synthetic Optimization: Employ Design of Experiments (DoE) to screen reaction parameters (e.g., 3² factorial design for time/temperature optimization) .

- Data Reproducibility: Deposit raw crystallographic data in the Cambridge Structural Database (CSD) and biological activity data in ChEMBL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.